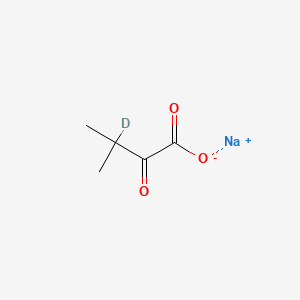
Raclopride-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raclopride-d5 Hydrochloride is a deuterium-labeled version of Raclopride, a compound known for its role as a dopamine D2/D3 receptor antagonist. This compound is primarily used in scientific research to study the dopamine system, particularly in the context of neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Raclopride-d5 Hydrochloride involves the incorporation of deuterium atoms into the Raclopride moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques is common in industrial settings to monitor the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Raclopride-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Raclopride-d5 Hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in studies involving the dopamine system.
Biology: Helps in understanding the role of dopamine receptors in various biological processes.
Medicine: Used in the development of diagnostic tools and therapeutic agents for neurological and psychiatric disorders.
Industry: Employed in the production of radiolabeled compounds for imaging studies
Mechanism of Action
Raclopride-d5 Hydrochloride exerts its effects by selectively binding to dopamine D2 and D3 receptors. This binding inhibits the action of dopamine, a neurotransmitter involved in various physiological processes. The compound’s selectivity for D2 and D3 receptors is characterized by its dissociation constants (Kis) of 1.8 nM and 3.5 nM, respectively .
Comparison with Similar Compounds
Sulpiride: Another dopamine receptor antagonist with similar applications.
Remoxipride: Structurally related to Raclopride but with different potency and selectivity.
Uniqueness: Raclopride-d5 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracing in scientific studies. This feature distinguishes it from other dopamine receptor antagonists .
Properties
IUPAC Name |
3,5-dichloro-2-hydroxy-6-methoxy-N-[[(2S)-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H/t9-;/m0./s1/i1D3,3D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLUETSTZABOFM-PODUPYNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)


